
2-(diméthoxyméthyl)quinazolin-4(3H)-one
Vue d'ensemble
Description
2-(dimethoxymethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(dimethoxymethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethoxymethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antipaludiques
Les 4(3H)-quinazolinones ont été trouvées pour avoir des propriétés antipaludiques . Par conséquent, il est possible que “2-(diméthoxyméthyl)quinazolin-4(3H)-one” puisse être utilisée dans le développement de nouveaux médicaments antipaludiques.
Applications antitumorales
Une autre application importante des 4(3H)-quinazolinones est dans le domaine de l'oncologie . Elles ont démontré des propriétés antitumorales, suggérant que “this compound” pourrait potentiellement être utilisée dans le traitement du cancer.
Applications anticonvulsivantes
Les 4(3H)-quinazolinones ont également été utilisées dans le développement de médicaments anticonvulsivants . Cela suggère que “this compound” pourrait être utilisée dans le traitement de conditions telles que l'épilepsie.
Applications fongicides
Les propriétés fongicides des 4(3H)-quinazolinones indiquent que “this compound” pourrait être utilisée dans le développement de nouveaux fongicides.
Applications antimicrobiennes
Les 4(3H)-quinazolinones ont démontré des propriétés antimicrobiennes . Cela suggère que “this compound” pourrait être utilisée dans le développement de nouveaux agents antimicrobiens.
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des 4(3H)-quinazolinones suggèrent que “this compound” pourrait être utilisée dans le traitement des affections inflammatoires.
Mécanisme D'action
Quinazolin-4(3H)-ones are a class of compounds that have been found to exhibit a broad range of biological and therapeutic activities . They are common core structures found in a large number of natural products and synthetic drugs . For example, some quinazolin-4(3H)-ones have been shown to exhibit antimicrobial, antitumor, antifungal, and cytotoxic activities .
The synthesis of quinazolin-4(3H)-ones often involves the condensation of 2-aminobenzamides and aldehydes under various conditions . In one method, the reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .
Propriétés
IUPAC Name |
2-(dimethoxymethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-11(16-2)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6,11H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYBRTPMJKSWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC2=CC=CC=C2C(=O)N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




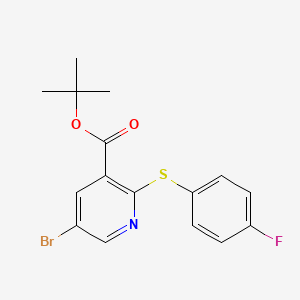

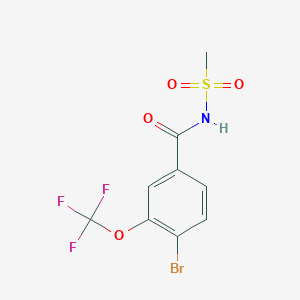
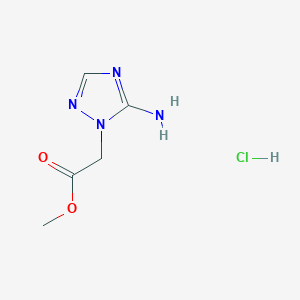
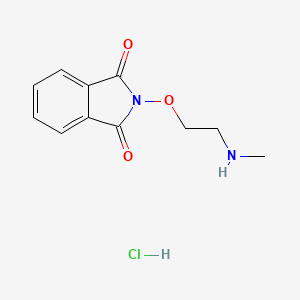
![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)



![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)
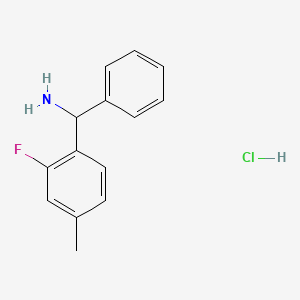
![N-[2-Methoxy-5-(1h-pyrazol-3-yl)phenyl]acetamide hydrochloride](/img/structure/B1486967.png)
